4-Fluoro-1,2-dinitrosobenzene
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Overview
Description
4-Fluoro-1,2-dinitrosobenzene is an organic compound characterized by the presence of a fluorine atom and two nitroso groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-1,2-dinitrosobenzene typically involves the nitration of fluorobenzene followed by the introduction of nitroso groups. One common method involves the reaction of fluorobenzene with nitric acid and sulfuric acid to form 4-fluoronitrobenzene. This intermediate is then subjected to further nitration to introduce the second nitro group, resulting in 4-fluoro-1,2-dinitrobenzene. The final step involves the reduction of the nitro groups to nitroso groups using a suitable reducing agent .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to optimize production efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-1,2-dinitrosobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can undergo oxidation to form nitro derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar solvents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 4-fluoro-1,2-diaminobenzene.
Oxidation: Formation of 4-fluoro-1,2-dinitrobenzene.
Scientific Research Applications
4-Fluoro-1,2-dinitrosobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Fluoro-1,2-dinitrosobenzene involves its interaction with nucleophilic sites in biological molecules. The compound can form covalent bonds with amino groups in proteins, leading to the formation of stable adducts. This property makes it useful in studying protein structure and function. Additionally, its ability to undergo nucleophilic substitution reactions allows it to modify biological molecules and alter their activity .
Comparison with Similar Compounds
1,2-Dinitrobenzene: Similar structure but lacks the fluorine atom.
4-Fluoronitrobenzene: Contains a single nitro group and a fluorine atom.
1,3-Dinitrobenzene: Different arrangement of nitro groups on the benzene ring.
Uniqueness: 4-Fluoro-1,2-dinitrosobenzene is unique due to the presence of both fluorine and nitroso groups, which confer distinct reactivity and stability. The combination of these functional groups allows for a wide range of chemical transformations and applications that are not possible with other similar compounds .
Properties
CAS No. |
66147-04-4 |
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Molecular Formula |
C6H3FN2O2 |
Molecular Weight |
154.10 g/mol |
IUPAC Name |
4-fluoro-1,2-dinitrosobenzene |
InChI |
InChI=1S/C6H3FN2O2/c7-4-1-2-5(8-10)6(3-4)9-11/h1-3H |
InChI Key |
KPZFGJHLEDZYSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)N=O)N=O |
Origin of Product |
United States |
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